Product packaging for 3-Decylthiophene(Cat. No.:CAS No. 65016-55-9)

3-Decylthiophene

Cat. No.: B1296728
CAS No.: 65016-55-9
M. Wt: 224.41 g/mol
InChI Key: JAYBIBLZTQMCAY-UHFFFAOYSA-N
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Description

3-Decylthiophene (CAS 65016-55-9) is a high-purity organic compound characterized by a thiophene ring substituted with a linear decyl chain at the 3-position. This structure classifies it as a key intermediate and monomer for advanced materials science, particularly in the field of conductive polymers. Its primary research value lies in its role as a direct precursor for the synthesis of poly(this compound) (P3DT), a soluble and processable conductive polymer . The main application of this compound is in the development of organic electronic components and energy storage systems. Research demonstrates that polymers derived from alkylthiophenes like P3DT are being used to modify commercial separators in lithium-ion and lithium-sulfur batteries . In this context, the conductive polymer layer can enhance ionic conductivity, act as a functional interlayer to reduce resistance, and help mitigate the shuttle effect of polysulfides, thereby improving the battery's cycling performance and rate capability . The mechanism of action stems from the electronic properties of the polythiophene backbone; upon polymerization and doping, the material becomes both electronically and ionically conductive, facilitating electron transfer and serving as a binding site for ionic species . With a molecular formula of C14H24S and a molecular weight of 224.41 g/mol, this reagent has a boiling point of 119-120 °C at 1.2 mmHg and a density of 0.912 g/mL at 25 °C . It is offered at a minimum purity of 97%, ensuring consistency for sensitive synthetic work. This product is intended for research purposes only and is not approved for use in humans, animals, or as a therapeutic agent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H24S B1296728 3-Decylthiophene CAS No. 65016-55-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-decylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24S/c1-2-3-4-5-6-7-8-9-10-14-11-12-15-13-14/h11-13H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAYBIBLZTQMCAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

110851-65-5
Record name Thiophene, 3-decyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110851-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60340732
Record name 3-Decylthiophene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65016-55-9
Record name 3-Decylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Polymerization Control of 3 Decylthiophene

Regioregular Synthesis Strategies for Poly(3-Decylthiophene)

The pursuit of highly regioregular P3DT has led to the development of several sophisticated polymerization techniques. These methods aim to maximize the percentage of head-to-tail linkages, thereby enhancing the polymer's structural order and, consequently, its electronic and optical performance. cmu.edupkusz.edu.cn

Kumada Catalyst Transfer Polycondensation (KCTP) Approaches

Kumada Catalyst Transfer Polycondensation (KCTP) has emerged as a powerful tool for the controlled synthesis of conjugated polymers, including P3ATs. researchgate.netfigshare.com This chain-growth polymerization mechanism allows for the synthesis of polymers with controlled molecular weights and narrow polydispersity. researchgate.netcore.ac.uk

Grignard Metathesis (GRIM) polymerization is a widely utilized method for synthesizing regioregular P3ATs, including P3DT. ethz.chresearchgate.net This technique involves the reaction of a 2,5-dihalo-3-alkylthiophene monomer with a Grignard reagent, such as an alkyl or vinyl Grignard, which leads to a magnesium-halogen exchange. cmu.eduethz.ch The subsequent addition of a nickel catalyst, typically Ni(dppp)Cl2, initiates polymerization. cmu.eduethz.ch

A key advantage of the GRIM method is its ability to produce highly regioregular polymers, often with greater than 98% HT couplings, at room temperature. ethz.ch The reaction proceeds via a quasi-"living" chain growth mechanism, where the nickel catalyst remains associated with the growing polymer chain. researchgate.netcore.ac.uk This allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and the creation of block copolymers through sequential monomer addition. core.ac.uk For instance, studies on the GRIM polymerization of other 3-alkylthiophenes have demonstrated a linear relationship between the number-average molecular weight (Mn) and the monomer-to-initiator ratio. core.ac.uk

The GRIM method has been successfully used to synthesize a variety of poly(3-alkylthiophene)s with controlled molecular weights and high regioregularity. scientific.net

Table 1: Molecular Weight Data for Poly(3-alkylthiophene)s Synthesized by GRIM Polymerization

Polymer Mn ( g/mol ) PDI (Mw/Mn) % Regioregularity
Poly(3-butylthiophene) (P3BT) 8.42 x 10⁴ 1.41 >90%
Poly(3-hexylthiophene) (P3HT) 1.06 x 10⁵ 2.18 >90%
Poly(3-dodecylthiophene) (P3DDT) 1.21 x 10⁴ 1.18 >90%

Data sourced from a study on various poly(3-alkylthiophene)s. scientific.net

The McCullough method was one of the pioneering techniques for the synthesis of highly regioregular, head-to-tail coupled P3ATs. cmu.edursc.org This approach involves the regiospecific lithiation of 2-bromo-3-alkylthiophene at the 5-position using lithium diisopropylamide (LDA) at low temperatures. pkusz.edu.cn This is followed by transmetalation with a magnesium halide to form a Grignard reagent, which is then polymerized using a nickel catalyst like Ni(dppp)Cl2. pkusz.edu.cnrsc.org

This method yields polymers with nearly 100% HT couplings, leading to materials with significantly enhanced electrical conductivity compared to their regiorandom counterparts. pkusz.edu.cnrsc.org For example, poly(3-dodecylthiophene) synthesized via the McCullough method exhibited conductivities up to 1000 S/cm, a substantial increase from the 20 S/cm reported for the same polymer synthesized by FeCl3-catalyzed polymerization. rsc.org

Grignard Metathesis (GRIM) Polymerization for Controlled Molecular Weight and Functionality

Other Metal-Catalyzed C-C Coupling Reactions

Besides Kumada-type polymerizations, other metal-catalyzed cross-coupling reactions have been employed for the synthesis of P3DT and related polymers. researchgate.net These methods offer alternative routes to achieving regioregular polymer structures.

Suzuki coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. wikipedia.orglibretexts.org In the context of P3AT synthesis, this typically involves the polymerization of a thiophene (B33073) monomer bearing both a boronic acid or ester and a halide functional group. rsc.org

The Suzuki-Miyaura catalyst transfer polymerization (SM-CTP) has been developed to afford controlled synthesis of conjugated polymers with well-defined molecular weights and low dispersity. rsc.org A significant advantage of Suzuki coupling is its tolerance to a wider range of functional groups compared to Grignard-based methods due to the lower nucleophilicity of the organoboron reagents. rsc.org The mechanism involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst. libretexts.orgmt.com

Stille coupling involves the palladium-catalyzed reaction between an organotin compound (organostannane) and an organohalide. jcu.edu.au This method has been successfully used to synthesize various conjugated polymers, including polythiophenes. researchgate.netresearchgate.net For the synthesis of P3DT, a difunctional monomer containing both a tin and a halide substituent can be polymerized. kpi.ua

The Stille reaction has been shown to produce high molecular weight, regioregular poly(3-alkylthiophene)s. researchgate.net For instance, the polymerization of selectively prepared tributyltin derivatives of 2-bromo-3-octylthiophene (B129903) yielded a polymer with a high degree of HT coupling (>95%) and a weight-average molecular weight (Mw) of 21.4 x 10⁴ g/mol . researchgate.net

The synthesis of poly(this compound) (P3DT), a key material in organic electronics, is achieved through various polymerization techniques. These methods are pivotal in defining the polymer's structural characteristics, which in turn dictate its performance in electronic devices.

C-H Activated Polymerization

Direct arylation polymerization (DAP) has emerged as a significant method for synthesizing conjugated polymers like P3DT. This approach involves the formation of carbon-carbon bonds between aromatic C-H bonds and aryl halides, offering a more atom-economical alternative to traditional cross-coupling reactions. For instance, the use of a Pd(RuPhos)-catalyzed chain-growth polymerization allows for the synthesis of poly(3-alkylthiophene)s with controlled molar mass and regioregularity. This method has been shown to form head-to-tail (HT), tail-to-tail (TT), and head-to-head (HH) couplings to a similar extent, enabling the introduction of predictable amounts of regio-irregularities into the polymer chain.

Oxidative Polymerization Techniques

Oxidative polymerization is a widely utilized and commercially significant method for synthesizing polythiophenes. This technique typically employs an oxidizing agent, such as ferric chloride (FeCl₃), to polymerize thiophene monomers at room temperature. The process is advantageous due to its operational simplicity and has been used to produce P3DT that is processable into free-standing films with notable conductivity. However, a key challenge with this method is the lack of regiochemical control, often resulting in polymers with a random distribution of head-to-tail, head-to-head, and tail-to-tail linkages. The use of residual catalyst can also lead to doping of the polymer.

Electrochemical polymerization offers another route for oxidative synthesis. In this method, the polymerization of this compound can be carried out at room temperature, for example, using l-butyl-3-methylimidazoliumtetrafluorborate as a solvent. The resulting polymer film is electroactive, and its morphology can be influenced by the anode material used. This technique allows for control over the polymerization speed via the current density and can be performed under mild conditions without the need for toxic or excess chemicals.

Control of Polymer Architecture and Molecular Characteristics

The performance of poly(this compound) in optoelectronic applications is intrinsically linked to its molecular architecture. Key parameters such as regioregularity, molecular weight, and polydispersity must be precisely controlled to optimize device efficiency.

Impact of Regioregularity on Optoelectronic Performance

Regioregularity, which describes the arrangement of monomer units within the polymer chain, is a critical factor influencing the optoelectronic properties of poly(3-alkylthiophenes) (P3ATs).

A high degree of head-to-tail (HT) coupling is crucial for achieving superior electronic and photonic properties in P3ATs. Regioregular, HT-coupled polymers can self-assemble into highly ordered two and three-dimensional structures, which facilitates efficient charge transport. In contrast, regioirregular polymers, with significant amounts of head-to-head (HH) or tail-to-tail (TT) couplings, cannot easily adopt the planar conformations necessary for effective solid-state packing. This disruption in planarity hinders charge carrier mobility. For example, regioregular poly(3-dodecylthiophene) synthesized via the McCullough method, which affords over 90% HT coupling, exhibits significantly higher conductivity compared to its regioirregular counterpart produced by FeCl₃-catalyzed polymerization.

Polymerization MethodRegioregularity (% HT)Conductivity (S/cm)
McCullough Method (for PDDT)>90%up to 1000
FeCl₃-catalyzed (for PDDT)Lower20
Slow addition of FeCl₃ (for POPT)~94%4
Regioirregular POPTLower0.4

This table presents a comparison of conductivity based on the regioregularity achieved through different synthetic methods for poly(3-alkylthiophene)s. PDDT: poly(3-dodecylthiophene), POPT: poly(3-(4-octylphenyl)thiophene). Data sourced from.

The presence of regioirregularities in the polymer backbone introduces steric hindrance, forcing the polymer chain to twist and disrupting π-conjugation. This loss of extended conjugation directly impacts the electronic states of the material. While a high degree of regioregularity is generally desirable, some studies suggest that a small, controlled amount of regio-irregularity can, under certain kinetic conditions, lead to increased crystallinity and π-stacking. This is attributed to a higher degree of motional freedom in the less-than-perfect polymer chains, which can facilitate easier stacking. However, for most applications requiring high charge carrier mobility, a highly regioregular structure is preferred.

Molecular Weight Control and Polydispersity Index (PDI)

The molecular weight (MW) and polydispersity index (PDI) are fundamental characteristics of polymers that significantly influence their physical and electronic properties. The PDI, which is the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn), describes the distribution of molecular masses in a given polymer sample. A PDI of 1.0 indicates a monodisperse polymer where all chains have the same length, while synthetic polymers are typically polydisperse with PDI values greater than 1.0.

For poly(3-alkylthiophene)s, the molecular weight has a notable impact on properties like thin-film morphology and, consequently, device performance. Controlled polymerization techniques, such as Grignard Metathesis (GRIM), can produce poly(3-alkylthiophene)s with reasonable molecular weights and low polydispersities. For example, poly(3-dodecylthiophene) has been synthesized with a number-average molecular weight (Mn) in the range of 20-35 kDa and a PDI between 1.20 and 1.47. The determination of absolute molecular weight can be achieved through techniques like ¹H-NMR spectroscopy, which provides a simple and routine analytical method.

PolymerMn (kDa)PDI (Mw/Mn)Synthesis Method
Poly(3-dodecylthiophene)20-351.20-1.47Grignard Metathesis (GRIM)
Poly(3-hexylthiophene)591.54Not Specified

This table shows examples of molecular weight and PDI for different poly(3-alkylthiophene)s. Data sourced from.

Control of Polymer Architecture and Molecular Characteristics

Head-to-Tail (HT) Coupling Optimization

End-Group Functionalization for Tailored Properties

The precise control over the chemical nature of polymer chain ends, known as end-group functionalization, is a powerful strategy to tailor the properties of poly(this compound) (P3DT) and other poly(3-alkylthiophene)s (P3ATs). This technique allows for the introduction of specific functionalities that can influence self-assembly, enable the creation of block copolymers, and modify the polymer's interaction with other materials in electronic devices. cmu.eduresearchgate.net The development of living, chain-growth polymerization methods like Kumada Catalyst-Transfer Polycondensation (KCTP) has been instrumental in enabling the synthesis of well-defined, end-functionalized P3DT. researchgate.netdoi.org

Key methodologies for achieving end-group functionalization include:

Post-polymerization Modification: This is a common and versatile approach where a reactive group at the polymer chain end is converted to the desired functionality after the polymerization is complete. cmu.edunih.gov A typical Grignard Metathesis (GRIM) polymerization yields P3ATs that are terminated with hydrogen and bromine. cmu.edu The bromine-terminated end is reactive and can be functionalized by adding an excess of a functional Grignard reagent (RMgX) after the initial polymerization is complete. cmu.edu This method has been used to introduce a wide variety of end groups. cmu.edu

Functional Initiators: In this "initiator-in" approach, a specially designed initiator containing the desired functional group is used to start the polymerization. doi.orgacs.org This is particularly effective in living polymerizations like KCTP, where the initiator fragment remains at one end of the polymer chain. doi.org This allows for the precise placement of a functional group at the α-terminus of the polymer.

End-Capping: This technique involves introducing a specific "end-capper" molecule at the end of the polymerization to terminate the living chain-growth process. researchgate.net This molecule attaches to the ω-terminus (the growing end) of the polymer chain, providing another route to introduce functionality. The combination of a functional initiator and a different end-capper can produce heterobifunctional polymers with distinct functionalities at each end. researchgate.net

These strategies have been employed to create a diverse range of functionalized P3DT and related P3AT materials. For instance, hydroxyl-terminated P3ATs have been synthesized and subsequently used as macroinitiators for Atom Transfer Radical Polymerization (ATRP) to create diblock copolymers like P3DT-b-poly(2-hydroxyethyl methacrylate). cmu.edumdpi.com Such block copolymers can self-assemble into well-defined nanostructures, which is advantageous for applications in organic electronics. cmu.edu

Another significant application is the synthesis of donor-acceptor block copolymers for organic photovoltaics. researchgate.net By functionalizing the end of a P3AT chain with a fullerene or porphyrin molecule, the compatibility and morphology of the donor and acceptor phases in a bulk heterojunction solar cell can be controlled. nih.govresearchgate.net For example, a P3HT end-capped with a porphyrin moiety showed increased intermolecular interactions with phenyl-C61-butyric acid methyl ester (PCBM), a fullerene derivative, which is critical for optimizing device performance. nih.gov

The table below summarizes examples of end-group functionalization applied to poly(3-alkylthiophene)s, showcasing the versatility of these synthetic methods.

Polymer Functional End-Group Synthetic Method Key Finding/Application
Poly(3-hexylthiophene)Phenyl-C61-butyric acid methyl ester (PCBM)Post-polymerization "click" chemistryInfluences aggregation properties for morphological control. researchgate.net
Poly(3-hexylthiophene)PorphyrinPost-polymerization modificationIncreased miscibility with fullerene acceptors in solar cell blends. nih.gov
Poly(3-alkylthiophene)Hydroxyl (-OH)Post-polymerization functionalizationServes as a macroinitiator for synthesizing block copolymers. cmu.edu
Poly(this compound)N-2,4-DNP-ɛ-amino caproic acidPost-polymerization functionalization of a block copolymerCreation of bioactive surfaces for biosensor applications. mdpi.com
Poly(3-dodecylthiophene)Phenyl and TMS-ethynylFunctional initiatorProvides well-defined end-groups and low polydispersity. unt.edu

These examples highlight how end-group functionalization transforms P3DT from a simple homopolymer into a sophisticated macromolecular building block, enabling the design of advanced materials with precisely controlled properties for a range of applications.

Electronic Structure and Charge Carrier Dynamics in Poly 3 Decylthiophene

Fundamental Electronic Band Structure and Energy States

The electronic properties of P3DT are primarily defined by its band structure, specifically the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals govern the polymer's behavior as a semiconductor.

Analysis of Semiconductor Band Gap (HOMO-LUMO Gap)

The energy difference between the HOMO and LUMO levels constitutes the band gap (Eg), a critical parameter that determines the energy required to excite an electron from the valence band to the conduction band. In P3DT, the band gap is influenced by factors such as molecular ordering and the surrounding environment.

UV-vis spectroscopy is a common technique to probe the electronic transitions and estimate the band gap. The absorption spectrum of P3DT in solution typically shows a primary absorption peak around 450 nm, which is attributed to the π-π* transition along the conjugated backbone. scielo.br When cast into a thin film, these spectra often exhibit a red-shift, indicating a higher degree of molecular packing and ordering. scielo.brscielo.br This increased order can lead to the appearance of distinct vibronic absorption peaks at lower energies, such as 525 nm, 557 nm, and 610 nm. scielo.br

Cyclic voltammetry is another method used to determine the HOMO and LUMO energy levels and the resulting electrochemical band gap. For P3DT, the band gap has been shown to be less than 2 eV. spiedigitallibrary.org In a composite with a pyrazoloquinoline chromophore, P3DT acts as an electron donor. nih.gov Similarly, when combined with nitrogen-doped titanium dioxide (N/TiO2), the resulting P3DT/N/TiO2 nanocomposite exhibits a significantly smaller band gap of 0.97 eV compared to the individual components, highlighting its potential as a p-n semiconductor material. expresspolymlett.com

Table 1: Experimentally Determined Electronic Properties of Poly(3-decylthiophene) and Related Materials

MaterialHOMO (eV)LUMO (eV)Band Gap (Eg) (eV)MethodSource
Poly(this compound) (P3DT)--< 2.0Cyclic Voltammetry spiedigitallibrary.org
P3DT/N/TiO2 Nanocomposite--0.97Cyclic Voltammetry expresspolymlett.com
Poly(3-dodecyl-2,5-thienylene vinylene) (PDDTV)-5.03-3.631.4Electrochemical spiedigitallibrary.org
Poly(3-octylthiophene) (P3OT)5.593.761.83Cyclic Voltammetry researchgate.net

Influence of Doping on Electronic States

Doping is a process that intentionally introduces charge carriers into the polymer backbone, dramatically altering its electronic properties and increasing its electrical conductivity. acs.org For polythiophenes, p-doping (oxidation) is the most common method, which involves removing electrons from the π-conjugated system. wikipedia.org This process can be achieved chemically, for example, using agents like ferric chloride or iodine, or electrochemically. aip.orgresearchgate.net

The removal of an electron creates a localized positive charge (a radical cation) that, due to strong electron-phonon coupling, induces a local distortion in the polymer chain's geometry. acs.org This coupled electronic and structural excitation is known as a polaron , which is a mobile charge carrier. The formation of a polaron introduces new, localized electronic states within the HOMO-LUMO gap. unl.edu

If a second electron is removed, two polarons can combine to form a bipolaron , a spinless dication that also moves as a single unit along the chain. wikipedia.org These doping-induced states—polarons and bipolarons—are responsible for the enhanced conductivity of the material. acs.orgwikipedia.org

In an analog of P3DT, poly(4,4'didecyl-2,2'bithiophene) (PDDBT), doping with ferric chloride was shown to induce changes in the electronic band structure. aip.orgaip.org Interestingly, in the doped state, lowering the temperature was found to increase the planarity of the polymer system, which in turn modified the electronic band structure in a reversible manner. aip.org This demonstrates the close relationship between the polymer's conformation and its doped electronic states.

Role of Structural Defects on Electronic Density of States

The idealized electronic band structure of a perfectly ordered polymer is significantly modified by the presence of structural and chemical defects. These imperfections can introduce a low density of states within the HOMO-LUMO gap, which can trap charge carriers or otherwise influence conductivity. unl.educore.ac.uk

Structural defects often arise from deviations from a perfectly planar, ordered conformation of the polymer backbone. For instance, thermally induced conformational defects, such as twists in the orientation of adjacent thiophene (B33073) rings, can disrupt π-conjugation. core.ac.uk This disruption localizes the electronic wave function and can affect charge carrier mobility. Studies on poly(3-dodecylthiophene) (P3DDT), a close analog of P3DT, have shown that thermochromic effects are related to a planar-to-non-planar transition of the main polymer chain. researchgate.net

Chemical defects, such as impurities or imperfections from the polymerization process, can also create states within the gap. unl.educore.ac.uk These defect states can act as charge traps, impeding charge transport, or in some cases, act as a source of charge carriers that contribute to conductivity through hopping mechanisms. core.ac.uk The presence of such defect states explains why many undoped conjugated polymers, which are theoretically insulators, exhibit some level of semiconductor behavior. core.ac.uk

Charge Generation and Recombination Mechanisms

The absorption of light by P3DT initiates a series of dynamic processes involving the creation and subsequent fate of excited states. These processes are central to the function of P3DT-based photovoltaic and optoelectronic devices.

Photoinduced Charge Transfer Processes

Upon absorbing a photon with sufficient energy, P3DT is promoted to an excited electronic state, forming an exciton (B1674681)—a Coulombically bound electron-hole pair. For this exciton to contribute to a photocurrent, the electron and hole must separate into free charge carriers. osti.gov In pristine P3DT films, this process can occur but is often inefficient.

The efficiency of charge separation is greatly enhanced by creating a bulk heterojunction, where P3DT is blended with an electron acceptor material. nih.gov When an exciton migrates to the interface between the donor (P3DT) and the acceptor, a photoinduced charge transfer can occur. nih.govmdpi.com The electron is transferred from the LUMO of the P3DT to the LUMO of the acceptor, while the hole remains on the P3DT. This process is energetically favorable if the acceptor's LUMO is lower in energy than the polymer's LUMO.

Once separated, these free charge carriers can be transported through their respective phases to the electrodes, generating a photocurrent. However, this process competes with recombination, where the separated electron and hole meet and annihilate each other, often at the donor-acceptor interface. nih.gov This interfacial nongeminate recombination is a dominant loss mechanism in organic solar cells. nih.gov

Exciton Dynamics: Singlet and Triplet States

Following photoexcitation, the initially formed exciton is a singlet exciton (S1), where the electron and hole have opposite spins. Singlet excitons are relatively short-lived and can decay through several pathways:

Radiative Recombination (Fluorescence): The exciton decays by emitting a photon.

Non-Radiative Recombination (Internal Conversion): The exciton decays back to the ground state (S0) without emitting light, releasing energy as heat.

Charge Separation: As described above, the exciton dissociates into free carriers, typically at an interface.

Intersystem Crossing (ISC): The singlet exciton converts into a triplet exciton (T1), where the electron and hole have parallel spins. researchgate.net

This intersystem crossing is a spin-forbidden process, but it occurs in conjugated polymers. escholarship.org Triplet excitons have significantly longer lifetimes (microseconds or longer) compared to singlet excitons (picoseconds to nanoseconds). researchgate.netresearchgate.net However, their decay back to the singlet ground state is also spin-forbidden, making them non-emissive or very weakly emissive (phosphorescence).

Studies on poly(3-dodecylthiophene) (P3DDT) in solution have quantified the yields of these processes. The fluorescence quantum efficiency was found to be 0.30, while the internal conversion and intersystem crossing quantum yields were 0.59 and 0.11, respectively. researchgate.net This indicates that non-radiative decay and triplet formation are major pathways for energy depletion from the initial singlet state. researchgate.net

Table 2: Photophysical Properties of Singlet Excitons in Poly(3-dodecylthiophene) (P3DDT) in Benzene Solution

ParameterValueSource
Fluorescence Quantum Yield (ΦF)0.30 ± 0.01 researchgate.net
Internal Conversion Quantum Yield (ΦIC)0.59 ± 0.02 researchgate.net
Intersystem Crossing Quantum Yield (ΦISC)0.11 ± 0.01 researchgate.net
Fluorescence Lifetime (τF)~490 ps researchgate.net
Radiative Lifetime (τR)1.64 ns researchgate.net
Internal Conversion Rate (kIC)1.21 ns-1 researchgate.net
Intersystem Crossing Rate (kISC)0.22 ns-1 researchgate.net
Internal Conversion and Intersystem Crossing Pathways

The deactivation of the lowest singlet excited state (S1) in polythiophenes occurs through competing radiative and non-radiative pathways. These non-radiative routes include internal conversion to the ground state (S0) and intersystem crossing to the triplet state (T1). For poly(3-dodecylthiophene), a close analog of P3DT, studies have quantified the quantum yields of these processes. The fluorescence quantum efficiency is observed to be 0.30 ± 0.01, while the internal conversion and intersystem crossing quantum yields are 0.59 ± 0.02 and 0.11 ± 0.01, respectively. This indicates that internal conversion is the dominant deactivation channel for the S1 state in solution.

The rate constants for these processes have also been estimated. With a fluorescence lifetime of approximately 490 ps, the estimated radiative lifetime of the singlet excitons is 1.64 ns. The non-radiative decay rate constants for internal conversion (k_ic) and intersystem crossing (k_isc) are 1.21 ns⁻¹ and 0.22 ns⁻¹, respectively. These findings underscore the significance of non-radiative decay mechanisms in the photophysics of poly(3-alkylthiophene)s.

Charge Transport Mechanisms

The movement of charge carriers in P3DT is a multifaceted process influenced by the polymer's structure at various length scales.

Intrachain and Interchain Charge Transport

Charge transport in P3DT can be divided into two primary modes: intrachain transport along the conjugated backbone of a single polymer chain and interchain transport, or "hopping," between adjacent chains. The efficiency of intrachain transport is largely dictated by the planarity and conjugation of the polymer backbone. In contrast, interchain transport is highly dependent on the π-π stacking interactions between neighboring thiophene rings. The optical absorption spectra of P3DT films show distinct peaks that can be attributed to these different transport pathways. For instance, peaks at approximately 520 nm and 557 nm are associated with intrachain excitation, while a peak around 605 nm is related to interchain absorption.

Polaron and Bipolaron Dynamics

Upon doping or photoexcitation, charge carriers in polythiophenes form localized states known as polarons and bipolarons. A polaron is essentially a radical ion (a charge carrier coupled to a local lattice distortion), while a bipolaron consists of two charges coupled together. Pulse radiolysis studies on P3DT in solution have identified the formation of single polarons. The spatial extent, or delocalization length, of a negative polaron in P3DT was determined to be approximately 11.5 thiophene units, while a positive polaron was found to delocalize over about 8.7 thiophene units.

Further studies involving chemical doping have shown that at initial stages, multiple polarons can exist on a single P3DT chain before they coalesce into more stable bipolarons. In poly(3-methylthiophene), it has been observed that polarons are the primary charge carriers at low doping concentrations (up to 1%), with bipolarons becoming more prevalent at higher concentrations.

Trap States and Their Recharging Effects

Disorder and defects within the polymer structure can create localized electronic states known as trap states, which can immobilize charge carriers and hinder transport. In semi-crystalline polymers like P3DT, these traps can exist in both the crystalline and amorphous regions. Grain boundaries in polycrystalline films are a significant source of trap states. The process of trap-filling, where these localized states are occupied by charge carriers, can lead to interesting electrical phenomena, such as quasi-stochastic transitions between multiple conducting states in Au/regioregular-P3DT/Au devices. Understanding the energetic location and density of these trap states is crucial for improving the performance of P

Thin Film Morphology, Self Assembly, and Crystallization in Poly 3 Decylthiophene Systems

Self-Assembly and Nanostructure Formation

The spontaneous organization of P3DT chains into ordered structures is a cornerstone of its utility in electronic applications. This self-assembly process leads to the formation of various nanostructures, with fibrillar morphologies being of particular interest due to their potential for efficient charge transport along the polymer backbone.

The formation of ordered aggregates and fibrillar structures in P3DT is a complex process governed by a variety of intrinsic and extrinsic factors. azom.com The chemical structure of the polymer, including the length of the alkyl side chains, plays a significant role. researchgate.net Longer side chains, as in P3DT, can influence solubility and interchain interactions, which in turn affects the crystallization behavior. researchgate.netacs.org

Furthermore, the molecular weight and its distribution (polydispersity) are crucial parameters. azom.com Higher molecular weight and low polydispersity often lead to more defined and stable fibrillar structures. The processing conditions, including the choice of solvent and the method of film deposition, also exert a strong influence on the final morphology. azom.com For instance, the rate of solvent evaporation can dictate the extent of chain ordering and the dimensions of the resulting fibrils. ossila.com In blends of incompatible polymers, the viscosity ratio between the components can also control the development of fibrillar morphologies. azom.com

The interaction between polymer chains, particularly the π-π stacking of the thiophene (B33073) rings, is a primary driving force for self-assembly and the formation of one-dimensional nanostructures like nanowhiskers. acs.orgnih.gov The conformational transition of the polymer chains is a critical prerequisite for this stacking to occur. acs.orgnih.gov The nature of the solvent can significantly impact these interactions. For example, in mixed solvent systems, the addition of a "poor" or "marginal" solvent can induce aggregation and crystallization by altering the chemical environment of the polymer chains. acs.org

External factors such as temperature and mechanical agitation can also direct the self-assembly process. nih.gov For instance, mechanical shaking has been shown to influence the length of fibrils formed from solutions. biorxiv.org The addition of salts can also affect fibril growth rates by shielding electrostatic charges and influencing secondary nucleation pathways. nih.gov

The following table summarizes key factors that influence the formation of ordered aggregates and fibrillar morphology in poly(3-alkylthiophene) systems.

FactorInfluence on Morphology
Chemical Structure Alkyl side chain length affects solubility and interchain interactions. researchgate.netacs.org
Molecular Weight Higher molecular weight can lead to more defined fibrillar structures. azom.com
Processing Conditions Solvent choice and evaporation rate control chain ordering. azom.comossila.com
Interchain Interactions π-π stacking is a primary driver for the formation of 1D nanostructures. acs.orgnih.gov
External Stimuli Temperature and mechanical agitation can direct the self-assembly process. nih.govbiorxiv.org

The choice of solvent is a powerful tool for controlling the crystallization and morphology of P3DT. The phenomenon of solvent-induced crystallization occurs when a change in the solvent environment triggers the ordering and aggregation of polymer chains. acs.orgnih.gov This is often achieved by introducing a marginal or poor solvent to a solution of the polymer in a good solvent. acs.orgnih.gov

This process is not a simple precipitation but rather a controlled self-assembly process that can lead to a variety of morphologies. For instance, the addition of anisole (B1667542) (a marginal solvent) to a solution of poly(3-dodecylthiophene) (P3DDT), a close relative of P3DT, can induce the formation of nanowhiskers. acs.orgnih.gov By carefully controlling the solvent composition and the aging time, a morphological evolution from these initial nanowhiskers to two-dimensional nanoribbons and eventually to foliated aggregates can be observed. acs.orgnih.gov This evolution is attributed to the changing driving forces for self-assembly as the crystallization process proceeds. acs.orgnih.gov

The mechanism of solvent-induced crystallization involves a conformational transition of the polymer chains, which facilitates the crucial π-π stacking required for the formation of ordered structures like nanowhiskers. acs.orgnih.gov From a thermodynamic perspective, the polymer dispersion in a mixed solvent system is not in equilibrium; its phase composition and properties evolve over time. acs.orgnih.gov

The orientation of the polymer chains in the final film can also be influenced by the solvent evaporation process. For example, in poly(3-hexylthiophene) (P3HT), another well-studied P3AT, the polymer chains can adopt either a vertical (end-on) or horizontal (edge-on or face-on) orientation relative to the substrate, depending on the solvent evaporation rate. frontiersin.org This orientation has a direct impact on the electronic transport properties of the film. frontiersin.org The solvent molecules can act as a plasticizer, accelerating the cold-crystallization process without being incorporated into the final crystalline lattice. frontiersin.org

The following table outlines the morphological evolution observed in solvent-induced crystallization of P3DDT.

StageDominant MorphologyDriving Force
Initial NanowhiskersConformational transition and π-π stacking. acs.orgnih.gov
Intermediate 2D NanoribbonsContinued aggregation and ordering. acs.orgnih.gov
Final Foliated AggregatesFurther evolution of self-assembly. acs.orgnih.gov

The method used to deposit the polymer solution onto a substrate has a profound impact on the resulting thin film morphology and, consequently, its electronic properties. Two common laboratory-scale techniques are drop casting and spin coating, each yielding distinct film characteristics.

Drop casting is a relatively simple technique where a droplet of the polymer solution is placed on the substrate and the solvent is allowed to evaporate. researchgate.net This method often results in non-uniform films with random aggregates. scielo.br The slow evaporation rate can lead to a "coffee-staining" effect, where the solute is concentrated at the edges of the dried droplet. ossila.com However, this slow drying can also promote a high degree of nanoscale order. ossila.com The final thickness and morphology are dependent on the volume and concentration of the solution, as well as the rate of solvent evaporation. dracula-technologies.com

Spin coating , in contrast, involves dispensing the solution onto a spinning substrate. The centrifugal force spreads the solution evenly, resulting in highly uniform and reproducible films. ossila.comdracula-technologies.com The film thickness can be precisely controlled by adjusting the spin speed and the solution concentration. researchgate.net The rapid drying due to high airflow during spinning often leads to high consistency at both macroscopic and nanoscopic scales. ossila.com However, this rapid process can sometimes limit the extent of molecular self-assembly compared to slower methods. ossila.com

Studies comparing the two techniques for polythiophene derivatives have shown that the deposition method significantly affects the electrical characteristics of the resulting devices, underscoring the sensitivity of performance to processing conditions. iitm.ac.in For instance, optical microscopy of P3DT films revealed that drop-cast films from higher concentration solutions exhibited larger and more numerous aggregates. scielo.br While spin coating is widely used for its uniformity, it is a batch process and can be wasteful, making it less suitable for large-scale production. ossila.comdracula-technologies.com

The table below provides a comparison of the key characteristics of drop casting and spin coating.

FeatureDrop CastingSpin Coating
Uniformity Generally non-uniform, "coffee-staining" effect. ossila.comscielo.brHighly uniform and reproducible. ossila.comdracula-technologies.com
Control over Thickness Difficult to control. dracula-technologies.comEasily controlled by spin speed and concentration. researchgate.net
Nanoscale Order Can be high due to slow evaporation. ossila.comConsistent at the nanoscale. ossila.com
Process Simple, slow evaporation. researchgate.netRapid, involves centrifugal force. dracula-technologies.com
Suitability Small samples, not ideal for repeatability. researchgate.netIdeal for research and development, but not for large-scale production. ossila.comdracula-technologies.com

Solvent-Induced Crystallization and Morphology Evolution

Crystallization Modes and Phase Behavior

The crystallization of P3DT, both as a homopolymer and within more complex architectures like block copolymers, is a critical determinant of its material properties. The mode of crystallization and the resulting phase behavior are influenced by factors such as confinement and the regularity of the polymer chain structure.

In block copolymers (BCPs) containing a P3AT block, the self-assembled nanostructure of the BCP can impose geometric constraints on the crystallization of the P3AT chains. This phenomenon, known as confined crystallization, can significantly alter the crystallization process and the resulting morphology. osti.govacs.orgosti.gov

The crystallization within these confined domains is influenced by several factors, including the tethering of the crystallizable block to the other block at the interface, the mechanical properties of the surrounding matrix, and the geometry of the confining domain (e.g., lamellar or cylindrical). nsf.gov For instance, in a diblock copolymer of poly(3-dodecylthiophene) (P3DDT) and poly(2-vinylpyridine) (P2VP), the crystallization of the P3DDT block can be either confined by the BCP morphology or can break out and disrupt the pre-existing nanostructure. osti.govacs.orgosti.gov

The outcome depends on the interplay between the crystallization temperature of the P3DDT block and the glass transition temperature (Tg) of the P2VP block. When crystallization occurs below the Tg of the confining block, the glassy matrix restricts crystal growth. osti.govacs.orgosti.gov Conversely, if crystallization happens above the Tg, the rubbery nature of the confining domains allows for more freedom. osti.govacs.orgosti.gov

Regioregularity (RR) refers to the consistency of the head-to-tail linkages between monomer units in the polymer chain. It is a critical parameter that profoundly influences the crystallization behavior and thermal properties of P3ATs. osti.govacs.orgbohrium.com

Higher regioregularity leads to a more planar backbone conformation, which facilitates stronger interchain π-π interactions and, consequently, more efficient packing and crystallization. ethz.ch This results in higher crystallization rates and elevated melting temperatures (Tm). osti.govacs.org Conversely, lower regioregularity introduces defects in the polymer chain, disrupting the planarity and hindering crystallization, which leads to lower melting temperatures and reduced crystallinity. researchgate.netacs.org

In P3DDT, polymers with high RR (e.g., 94%) exhibit a single crystalline form (Form I), which is typical for regioregular P3ATs. researchgate.net However, at lower RR, a second crystalline form (Form II), characterized by interdigitated alkyl side chains, can appear. researchgate.net The amount of Form I crystals decreases significantly as RR decreases. researchgate.net

The influence of RR on crystallization is also pivotal in controlling the crystallization modes within block copolymers. osti.govacs.orgosti.gov By tuning the RR of the P3DDT block in a P3DDT-b-P2VP copolymer, the melting temperature and crystallization rates can be controlled. osti.govacs.orgosti.gov For low RR P3DDT, crystallization occurs at lower temperatures, often below the glass transition of the other block, leading to confined crystallization. osti.govacs.orgosti.gov For high RR P3DDT, crystallization occurs at higher temperatures, allowing for different crystallization modes like "breakout" from cylindrical domains. osti.govacs.orgosti.gov This highlights how RR can be used as a tool to manipulate the final solid-state morphology of P3AT-based materials. osti.govacs.org

The following table shows the effect of regioregularity on the melting temperature and crystallization behavior of poly(3-alkylthiophenes).

Regioregularity (RR)Melting Temperature (Tm)Crystallization Behavior
High HigherFaster crystallization rates, favors Form I crystals. osti.govacs.orgresearchgate.net
Low LowerSlower crystallization rates, can exhibit both Form I and Form II crystals. osti.govacs.orgresearchgate.net

Disorder Fluctuations and Liquid Crystalline Polymer Transitions

The transition of poly(3-alkylthiophenes) (P3ATs) from a crystalline or semi-crystalline state to a liquid crystalline (LC) phase is a complex process influenced by factors such as temperature and the degree of regioregularity. acs.orgacs.org This transition is characterized by significant changes in the structural ordering of the polymer chains. acs.org

Studies on poly(3-dodecylthiophene) (P3DDT), a closely related polymer to poly(3-decylthiophene) (P3DT), have provided valuable insights into these transitions. Using Warren-Averbach line-shape analysis of X-ray diffraction data, researchers have been able to quantify volume-averaged crystallite sizes, lattice parameter variations, and disorder fluctuations. acs.orgnist.gov A notable liquid crystal polymer (LCP) phase transition occurs around 60°C in P3DDT. acs.orgnist.gov

As the temperature increases, a pronounced narrowing of the peak widths for low-order (h00) reflections is observed. nist.gov This narrowing is not primarily due to an increase in the average crystallite size from annealing but rather from systematic variations in microscopic heterogeneities and fluctuations. nist.gov Conversely, at temperatures corresponding to the thermotropic LCP transition, there is an anomalous and significant increase in the peak widths of high-order (h00) reflections. nist.gov This broadening is strongly correlated with a maximum in disorder fluctuations, suggesting it as a key mechanism driving the LCP transition. nist.gov

The regioregularity of the polymer chain also plays a crucial role in its liquid crystalline behavior. acs.org A systematic investigation of P3DDT with varying regioregularity (from 94% to 60%) revealed that a decrease in regioregularity leads to progressively lower phase transition temperatures, including the nematic-to-isotropic transition. acs.org High regioregularity P3DDTs (94% and 83%) exclusively exhibit the common Form I crystal structure. acs.org However, lower regioregularity P3DDTs (76% and 60%) can adopt both Form I and Form II crystal structures, with Form II featuring interdigitated alkyl side-chain stackings. acs.org

Furthermore, the molecular weight and regioregularity influence the polymorphic behavior and the existence domain of the 2D mesomorphic phase. acs.org High molecular mass and high regioregularity favor the Form I polymorph and significantly extend the temperature range over which the 2D mesomorphic phase exists, typically above 70–80 °C. acs.org In contrast, very low-molecular-weight systems tend to crystallize in Form II and can form a mesophase with a low degree of order. acs.org

Thermally induced disorder in the alkyl side groups can also lead to electronic localization as a consequence of conformational disorder in the main polymer chain. researchgate.netaip.org This phenomenon, known as thermochromism, is related to a planar-to-non-planar transition of the polymer backbone. researchgate.net

Table 1: Influence of Regioregularity on Phase Transitions in Poly(3-dodecylthiophene) This table is interactive. You can sort and filter the data.

Regioregularity (%) Crystal Structure(s) Key Transition Characteristics
94 Form I Higher nematic-to-isotropic transition temperature
83 Form I
76 Form I and Form II Progressively decreased phase transition temperatures
60 Form I and Form II

Morphology Control in Blends and Composites

Blend Morphology in Polymer-Polymer Systems

The morphology of blends containing poly(3-alkylthiophenes) and other polymers is a critical factor influencing the properties of the resulting material. The self-assembly and phase separation within these blends dictate the final structure and, consequently, the electronic and optical performance.

In blends of semi-crystalline poly(3-dodecylthiophene) (P3DDT) with deuterated polystyrene (PS-d8), the morphology is characterized by a phase-separated structure. acs.org A distinct transition from small to large globular domains of the conjugated polymer is observed as its concentration in the blend increases. acs.org

For blends of poly(3-hexylthiophene) (P3HT), another well-studied poly(3-alkylthiophene), with polystyrene-block-polyisoprene-block-polystyrene (PS-PI-PS) elastomers, loading the conjugated polymer is possible with minimal distortion of the elastomeric matrix up to about 5 wt%. rsc.org Higher loadings, however, lead to significant distortion of the matrix structure. rsc.org The processing temperature plays a crucial role; temperatures above the glass transition of polystyrene and the melting temperature of P3HT result in more organized mesophase domains. rsc.org

The choice of solvent during film formation also has a significant impact. For instance, in P3HT/PS-d8 blends, using a solvent of moderate quality like toluene (B28343) promotes the formation of nanofiber networks. acs.org When a good solvent such as chloroform (B151607) is used, higher concentrations of the conjugated polymer are needed to achieve similar nanofiber networks. acs.org There is a strong correlation between the degree of crystallinity in the π-stacking direction (indicative of nanofiber formation) and the bulk electronic conductivity of the film. acs.org

The introduction of amorphous non-conjugated polymers like polystyrene into regioregular P3HT can be used to fine-tune the optoelectronic and morphological properties, although it can also impact the electrical response. researchgate.net

Nanocomposite Formation with Inorganic Materials (e.g., TiO2)

The incorporation of inorganic nanomaterials into a poly(this compound) (P3DT) matrix allows for the creation of organic-inorganic nanocomposites with tailored properties. Titanium dioxide (TiO2) is a commonly used inorganic material for this purpose.

A p-n semiconductor photoelectric material has been synthesized by creating a nanocomposite of P3DT and nitrogen-doped titanium dioxide (N/TiO2). expresspolymlett.com The resulting P3DT/N/TiO2 nanocomposite exhibits new optical and photoelectric properties distinct from its individual components. expresspolymlett.com

X-ray diffraction (XRD) analysis of pure P3DT shows a high degree of crystallization and a regular, planar structure. expresspolymlett.com The XRD pattern of the P3DT/N/TiO2 nanocomposite, however, is dominated by the strong peaks of N/TiO2, with the characteristic broad peak of P3DT not being visible. expresspolymlett.com This suggests that the presence of the N/TiO2 nanoparticles influences the long-range order of the P3DT.

The UV-Vis absorption spectrum of the P3DT/N/TiO2 nanocomposite film shows two absorption bands, indicating that it absorbs more light in the UV-Vis range compared to either P3DT or N/TiO2 alone. expresspolymlett.com The fluorescence spectrum of the nanocomposite is also significantly different, with new emission peaks appearing, further confirming the formation of a new compound through chemical interaction between P3DT and N/TiO2. expresspolymlett.com

Transmission electron microscopy (TEM) of the N/TiO2 nanoparticles shows good dispersibility and a clear mesh structure with particle sizes in the range of 13-15 nm. expresspolymlett.com The interaction between the components is also evident in the infrared (IR) spectrum of the nanocomposite, which shows bands from both P3DT and N/TiO2, as well as several new peaks. expresspolymlett.com

Table 2: Properties of P3DT and P3DT/N/TiO2 Nanocomposite This table is interactive. You can sort and filter the data.

Material Key XRD Findings UV-Vis Absorption Maxima (nm) Fluorescence Emission Maxima (nm)
P3DT High degree of crystallization, reflections at ~5°, 10°, 15.07°, 21.72° ~457 630
N/TiO2 Average particle size 13.69 nm 250-420 386, 454
P3DT/N/TiO2 Dominated by N/TiO2 peaks, P3DT peak not visible 270, 500 350, 483, 726

Advanced Spectroscopic and Characterization Techniques in P3dt Research

Optical Spectroscopy

Optical spectroscopy techniques are indispensable for probing the electronic transitions and structural organization of P3DT.

UV-Visible Absorption Spectroscopy for Conjugation Length and Molecular Ordering

UV-Visible (UV-Vis) absorption spectroscopy is a powerful tool for examining the conjugation length and molecular ordering of P3DT in both solution and solid-state thin films. The absorption spectrum of P3DT is sensitive to the conformation of its conjugated backbone.

In solution, P3DT typically exhibits a primary absorption peak around 450 nm, which is attributed to the π-π* electronic transition of the conjugated thiophene (B33073) rings. scielo.brscielo.brscielo.brscielo.br The position of this peak provides an indication of the effective conjugation length along the polymer backbone.

When cast into thin films, the UV-Vis spectrum of P3DT often shows a notable red-shift, with the main absorption peak shifting to longer wavelengths, typically around 520-525 nm. scielo.brscielo.brscielo.br This shift is a hallmark of increased molecular ordering and aggregation in the solid state. scielo.brscielo.br In well-ordered films, additional vibronic features can be observed at approximately 557 nm and 605-610 nm. scielo.brscielo.br The peaks at 520-525 nm and 557 nm are generally assigned to intrachain excitonic absorption, while the lower energy peak at around 605-610 nm is often attributed to interchain interactions and π-π stacking between adjacent polymer chains. scielo.brscielo.br The presence and intensity of these vibronic shoulders are indicative of a more planar and extended chain conformation, leading to a higher degree of structural order within the film. scielo.br

The degree of this red-shift can be influenced by factors such as the solvent used for film deposition and the concentration of the polymer solution. scielo.brscielo.br For instance, films cast from a more concentrated solution may exhibit a higher density of polymer agglomerates, leading to enhanced interchain interactions and a more pronounced red-shift in the absorption spectrum. scielo.br

Table 1: UV-Visible Absorption Maxima (λmax) of P3DT

Sample State Absorption Peak (nm) Reference
Solution ~450 scielo.brscielo.brscielo.br
Thin Film ~520-525 scielo.brscielo.brscielo.br
Thin Film (vibronic) ~557 scielo.brscielo.br
Thin Film (interchain) ~605-610 scielo.brscielo.br

Photoluminescence Spectroscopy for Emission Properties and Quantum Yields

Photoluminescence (PL) spectroscopy provides valuable information about the emissive properties of P3DT, including its emission spectrum and photoluminescence quantum yield (PLQY). The emission characteristics are closely linked to the polymer's chain conformation and environment.

In solution, particularly in a good solvent, P3DT can exhibit relatively high PLQY. For instance, a PLQY of 0.30 ± 0.01 has been reported for P3DT in benzene. researchgate.net The emission spectrum in solution typically shows a maximum around 630 nm. sci-hub.se However, in poor solvents, the emission can be red-shifted, and the quantum efficiency is significantly reduced. researchgate.net

In the solid state, the PLQY of P3ATs like P3DT is often lower than in solution due to aggregation-induced quenching effects. For regioregular head-to-tail (HT) coupled P3DT, a PLQY in the solid state has been reported to be around 1 ± 0.1%. pkusz.edu.cn In contrast, the head-to-head/tail-to-tail (HH/TT) coupled isomer of P3DT exhibits a significantly higher PLQY of approximately 11 ± 0.1% in the solid state, accompanied by a blue-shifted emission. pkusz.edu.cn

The fluorescence lifetime of P3DT is also sensitive to its environment. In a good solvent, a fluorescence lifetime of about 500 picoseconds has been measured. researchgate.net

Table 2: Photoluminescence Properties of P3DT

Sample Property Value Reference
P3DT in Benzene PLQY 0.30 ± 0.01 researchgate.net
HT-P3DT (solid state) PLQY 1 ± 0.1% pkusz.edu.cn
HH/TT-P3DT (solid state) PLQY 11 ± 0.1% pkusz.edu.cn
P3DT in solution Emission Maximum ~630 nm sci-hub.se
P3DT in good solvent Fluorescence Lifetime ~500 ps researchgate.net

Infrared Spectroscopy for Structural Analysis

Infrared (IR) spectroscopy is a crucial technique for the structural analysis of P3DT, providing a "fingerprint" of the molecule's vibrational modes. Specific absorption bands in the IR spectrum correspond to the stretching and bending vibrations of particular chemical bonds within the polymer structure. jsheld.com

For P3DT, the IR spectrum clearly shows bands in the 2850-2950 cm⁻¹ region, which are characteristic of the C-H stretching vibrations of the saturated alkyl (decyl) side chains. researchgate.net A band observed around 798 cm⁻¹ is attributed to the C-H out-of-plane bending vibration, which is characteristic of a 2,5-disubstituted thiophene ring. researchgate.net

IR spectroscopy can also be used to study the structural changes that occur during processes like doping. In doped poly(3-alkylthiophenes), new infrared active vibrational (IRAV) bands appear, which can be correlated with the formation of polarons and bipolarons along the polymer backbone. acs.org Time-resolved IR spectroscopy has been employed to directly observe the structure of photogenerated charge carriers in related poly(3-hexylthiophene) films. mdpi.com Furthermore, IR spectroscopy can help identify residual solvents or impurities from the synthesis process, such as the observation of a broad band in the 3350-3450 cm⁻¹ region, which can be associated with O-H stretching from residual methanol. researchgate.net

Microscopic and Scattering Techniques

Microscopic and scattering techniques offer high-resolution insights into the morphology, electronic properties, and conformation of P3DT at various length scales.

Small-Angle Neutron Scattering (SANS) for Backbone and Side-Chain Conformation

Small-Angle Neutron Scattering (SANS) is a premier technique for investigating the conformation of P3DT chains in solution and in the solid state. osti.govacs.orgornl.gov By utilizing contrast variation through selective deuteration of the polymer backbone or side chains and the solvent, SANS can decouple the scattering signals from the backbone and the side chains. osti.govacs.orgnih.gov

SANS studies have also shown that the chain conformation of poly(3-alkylthiophenes) can be modeled as a semiflexible random coil. uc.edu The persistence length is influenced by factors such as regioregularity and the length of the alkyl side chain. For instance, poly(3-dodecylthiophene) was found to have a lower persistence length (around 1 nm) compared to poly(3-hexylthiophene) (around 3 nm) in solution, which is attributed to increased conformational twisting of the backbone due to steric hindrance from the longer side chains. researchgate.net

Table 3: Persistence Lengths of P3DT Determined by SANS

Component Persistence Length (nm) Reference
Conjugated Backbone 1.05 ± 0.1 osti.govacs.org
Entire Chain 2.10 ± 0.2 osti.govacs.org

Wide-Angle X-ray Scattering (WAXS) and X-ray Diffraction (XRD) for Crystallinity and Chain Packing

Electrical and Electrochemical Characterization

Current-voltage (I-V) measurements are a fundamental technique for determining the electrical conductivity of poly(3-decylthiophene) (P3DT) thin films. scielo.brscielo.br This characterization is crucial for understanding the material's charge transport properties and its potential for use in electronic devices. scielo.brscielo.br

In a typical setup, I-V curves are measured by applying a voltage across a P3DT film deposited on a substrate with electrodes, such as gold interdigitated electrodes (IDEs), and measuring the resulting current. scielo.brscielo.br The measurements are often performed in a controlled environment, for example, at a constant temperature. scielo.br The ohmic character of the P3DT film can be confirmed from the linear relationship in the I-V curve, which then allows for the calculation of the film's conductivity using Ohm's law and the geometry of the electrodes. scielo.brscielo.br

Studies have shown that the electrical conductivity of P3DT films can be influenced by the concentration of the solution used for film deposition. scielo.brscielo.br For instance, a study using the drop-casting technique found that a film made from a 1.5 mg/mL solution had a conductivity of 3.50 x 10⁻⁶ S/m, while a film from a 2.0 mg/mL solution exhibited a slightly lower conductivity of 2.57 x 10⁻⁶ S/m. scielo.brscielo.brresearchgate.net This difference was attributed to variations in the molecular organization within the films. scielo.brscielo.br Another investigation reported conductivities of 9.3 x 10⁻⁷ S/m and 6.7 x 10⁻⁶ S/m for films cast from 0.5 mg/mL and 1.0 mg/mL solutions, respectively. researchgate.net Additionally, the pressure dependence of the DC conductivity of P3DT has been studied as a function of FeCl₃ doping. capes.gov.br

The table below summarizes the electrical conductivity values of P3DT thin films obtained from I-V measurements under different preparation conditions.

Table 3: Electrical Conductivity of P3DT Thin Films.

P3DT Solution Concentration Deposition Method Conductivity (S/m) Reference
1.5 mg/mL Drop Casting 3.50 x 10⁻⁶ scielo.brscielo.brresearchgate.net
2.0 mg/mL Drop Casting 2.57 x 10⁻⁶ scielo.brscielo.brresearchgate.net
0.5 mg/mL Drop Casting 9.3 x 10⁻⁷ researchgate.net

Impedance spectroscopy is a powerful non-destructive technique used to investigate the electrical properties of materials and the interfaces within electronic devices. scielo.brmdpi.comnih.gov In the context of poly(this compound) (P3DT) research, it provides valuable insights into device physics, including charge carrier mobility, conductivity, and interfacial effects. scielo.brspiedigitallibrary.org

The technique involves applying a small AC voltage over a range of frequencies and measuring the resulting current to determine the complex impedance. scielo.brnih.gov By analyzing the impedance spectra, often with the help of equivalent circuit models, researchers can deconstruct the various electrical processes occurring within the device. scielo.brrsc.org These models typically consist of resistors (R), capacitors (C), and other elements like constant phase elements (CPE) to account for non-ideal behavior. mdpi.com

For P3DT and other poly(3-alkylthiophenes) (P3ATs), impedance spectroscopy has been used to characterize devices with a diode-like structure (e.g., ITO/P3DT/Al). scielo.br Studies have shown that the film deposition technique, such as spin-coating or the Langmuir-Schaefer method, influences the impedance characteristics and, consequently, the electrical properties. scielo.br For instance, Langmuir-Schaefer films of P3ATs generally exhibit higher electrical conductivity. scielo.br The analysis of the impedance spectra can reveal information about the bulk properties of the polymer film as well as the interfaces between the polymer and the electrodes. scielo.br

In some cases, the impedance data for ITO/P3DT(spin-coating)/Al devices could be fitted with a model consisting of three semicircles, indicating complex interfacial and bulk processes. scielo.br The alkyl side chain length in P3ATs is also a factor that affects charge carrier mobility; longer side chains can lead to less ordered structures, which can hinder charge transport. scielo.br

The table below presents parameters obtained from fitting impedance spectroscopy data for an ITO/P3DT(spin-coating)/Al device at zero DC bias.

Table 4: Equivalent Circuit Parameters for an ITO/P3DT(spin-coating)/Al Device from Impedance Spectroscopy.

Parameter Value Unit
R1 1.9 x 10³ Ω
C1 1.2 x 10⁻⁹ F
R2 2.2 x 10⁴ Ω
C2 1.1 x 10⁻⁸ F
R3 2.0 x 10⁵ Ω

Data adapted from a study on P3AT derivatives, where the ITO/P3DT(spin-coating)/Al device was a specific case showing three semicircles in the impedance plot. scielo.br

Photoconductivity measurements are essential for characterizing the photoelectrical properties of poly(this compound) (P3DT), particularly for its application in photosensors and organic solar cells. scielo.brscielo.brquantsol.org This technique involves measuring the change in electrical conductivity of the material upon exposure to light. scielo.brscielo.br

In a typical experiment, a P3DT thin film is illuminated, often with a solar simulator, while the current is measured over time at a constant applied voltage. scielo.brscielo.br Studies on P3DT films have consistently shown a positive photoresponse, meaning the current increases when the material is exposed to light. scielo.brscielo.br This indicates the formation of charge carriers (photoexcitation) within the polymer, which leads to a decrease in the film's resistance. scielo.brscielo.br

Furthermore, the orientation of the polymer chains can significantly impact photoconductivity. In oriented films of a similar polymer, poly(3-dodecylthiophene) (P3DDT), an increase in both dark conductivity and photoconductivity was observed compared to non-oriented films. quantsol.org This highlights the importance of controlling the polymer chain configuration to improve carrier transport properties. quantsol.org In studies of P3DDT sandwich cells, photoinjection from the electrodes was identified as a key mechanism for the observed photocurrent. aps.orgcapes.gov.br

The table below summarizes the findings from photoconductivity measurements on P3DT.

Table 5: Summary of Photoconductivity Findings for P3DT.

Observation Experimental Detail Implication Reference
Positive photoresponse Current increases upon illumination with a solar simulator. Formation of charge carriers due to photoexcitation, decreasing the film's resistance. scielo.brscielo.br
Current increase with repeated light cycles Observed in drop-cast films. Possible morphological changes in the film favoring charge transport. scielo.brresearchgate.net

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. uochb.cz It is a powerful tool for studying spin charge carriers, such as polarons, in conjugated polymers like poly(this compound) (P3DT). nih.govawardspace.us

In the context of P3DT research, EPR is used to investigate the formation, dynamics, and properties of charge carriers generated, for example, by photoexcitation or doping. awardspace.usresearchgate.net When P3DT is part of a composite material, such as a bulk heterojunction with a fullerene derivative (e.g., PCBM), light-induced EPR (LEPR) can be used to study the process of photoinduced charge separation. awardspace.us Upon illumination, an electron can transfer from the P3DT chain to the fullerene molecule, creating a positively charged polaron on the polymer (P3DT⁺•) and a negatively charged fullerene radical anion. awardspace.us EPR can detect and characterize both of these paramagnetic species.

Studies on poly(3-alkylthiophene)/fullerene composites have used LEPR to determine the concentration and magnetic resonance parameters of mobile and trapped charge carriers. researchgate.net The analysis of EPR spectra can also provide information on the spin-lattice and spin-spin relaxation times of these charge carriers, which are crucial for understanding their dynamics. researchgate.netresearchgate.net The interaction of these charge carriers with their environment and the lattice can be inferred from the temperature dependence of the EPR signal. researchgate.net

Furthermore, spectroscopic studies combining techniques like pulse radiolysis with EPR have been used to estimate the spatial extent of polarons. For the negative polaron in P3DT (P3DT⁻•), the delocalization length has been estimated to be around 4.67 nm, which corresponds to approximately 11.5 thiophene units. nih.govacs.org

The table below provides a summary of key findings from EPR studies on P3DT and related systems.

Table 6: Insights from EPR Spectroscopy on P3DT and Related Systems.

System Technique Key Finding Reference
P3DT/PCBM Composite Light-Induced EPR (LEPR) Detection and characterization of photoinduced polarons (P3DT⁺•) and fullerene radical anions. awardspace.us
P3DT in solution Pulse Radiolysis / Spectroscopy Estimation of the negative polaron (P3DT⁻•) spatial delocalization to be ~4.67 nm. nih.govacs.org

Cyclic Voltammetry for Electrochemical Response and Phase Behavior

The electrochemical activity of P3DT is defined by its oxidation (p-doping) and reduction (n-doping) processes. During the anodic (positive) potential sweep, the polymer undergoes oxidation, creating positive charge carriers known as polarons and bipolarons. This is a reversible process, as indicated by the corresponding reduction peak observed during the cathodic (negative) sweep. The onset potential of this oxidation is instrumental in estimating the Highest Occupied Molecular Orbital (HOMO) energy level, while the onset of the reduction potential helps determine the Lowest Unoccupied Molecular Orbital (LUMO) energy level.

A study involving the electropolymerization of this compound onto a platinum electrode within an acetonitrile (B52724) and tetrabutylammonium (B224687) tetrafluoroborate (B81430) solution revealed a distinct oxidation peak around 1.1 V relative to a silver/silver nitrate (B79036) reference electrode. sci-hub.se The P3DT film produced in this manner demonstrated reversible electroactivity, highlighting its suitability for applications in electrochromic devices and sensors. sci-hub.seexpresspolymlett.com The electrochemical properties of poly(3-alkylthiophenes) (P3ATs), including P3DT, are known to be influenced by the length of their alkyl side chains. wikipedia.org

Below is a table summarizing typical electrochemical data for P3DT derived from cyclic voltammetry.

PropertyValue (vs. Ag/AgNO₃)
Oxidation Onset Potential (E_ox,onset)~0.5 V
Oxidation Peak Potential (E_pa)~1.1 V sci-hub.se
HOMO Energy Level~-5.0 eV
LUMO Energy Level~-2.8 eV

Note: The precise values can differ based on experimental conditions such as the solvent, electrolyte, scan rate, and the polymer's regioregularity.

Thermal Analysis

Thermal analysis methods are critical for assessing the thermal stability, processing parameters, and phase transitions of P3DT. The polymer's thermal properties are significantly shaped by the long decyl side chains.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric analysis (TGA) is used to assess the thermal stability of P3DT by tracking its change in mass as a function of temperature. A key parameter from TGA is the decomposition temperature (T_d), often marked as the temperature at which a 5% weight loss is observed.

P3DT generally exhibits high thermal stability, with decomposition typically commencing at temperatures above 300 °C. The degradation is often a single-step process involving the cleavage of the polymer backbone and the breakdown of the alkyl side chains. The regioregularity of P3ATs can affect their thermal stability; regioregular polymers tend to be more thermally stable due to more effective chain packing and stronger intermolecular interactions. One study indicated that the onset of decomposition for poly(this compound) is around 430 °C. acs.org

The following table presents typical TGA data for P3DT.

ParameterTemperature (°C)
Onset Decomposition Temperature (T_onset)~430 °C acs.org
5% Weight Loss Temperature (T_d5)~400 - 450 °C
10% Weight Loss Temperature (T_d10)~420 - 470 °C

Note: These values are representative and can be influenced by the heating rate, atmosphere (e.g., nitrogen or air), and the molecular weight of the polymer.

Differential Scanning Calorimetry (DSC) for Crystallinity and Phase Transitions

Differential scanning calorimetry (DSC) is a vital technique for examining the phase transitions of P3DT, such as its melting temperature (T_m) and crystallization temperature (T_c). These transitions are directly linked to the ordering and packing of the polymer chains, which are crucial for the functionality of organic electronic devices.

The DSC thermogram of a semi-crystalline polymer like P3DT typically displays an endothermic peak upon heating, which corresponds to the melting of crystalline regions, and an exothermic peak upon cooling, indicating crystallization. The degree of crystallinity can be approximated from the enthalpy of fusion (ΔH_f) derived from the melting peak.

The length of the alkyl side chain significantly influences the melting behavior of P3ATs. For regioregular P3ATs, the melting temperature has been noted to decrease as the side-chain length increases from butyl to dodecyl. This is thought to be due to the plasticizing effect of the longer, more flexible side chains, which disrupts the packing of the main polymer chains. A melting temperature of approximately 135 °C has been reported for poly(this compound). researchgate.net

The table below summarizes typical DSC data for P3DT.

ParameterValue
Melting Temperature (T_m)~135 °C researchgate.net
Crystallization Temperature (T_c)~90 - 110 °C
Enthalpy of Fusion (ΔH_f)~20 - 40 J/g

Note: The measured values can be affected by the polymer's regioregularity, molecular weight, and the heating/cooling rates employed during the DSC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Regioregularity and Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical tool for determining the molecular structure of P3DT, with a specific focus on its regioregularity. Regioregularity describes the arrangement of monomer units within the polymer chain. In the case of P3DT, three types of couplings can occur between adjacent this compound units: head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT).

The degree of regioregularity profoundly influences the electronic and optical properties of P3DT. Highly regioregular, head-to-tail coupled P3DT can form well-ordered, planar structures that promote π-π stacking and improve charge carrier mobility. In contrast, regiorandom P3DT, which contains a mix of couplings, has a more twisted backbone that impedes packing and results in poorer electronic performance.

¹H NMR spectroscopy is particularly effective for quantifying the percentage of HT couplings. The chemical shifts of the protons on the thiophene ring are sensitive to the type of coupling. Specifically, the aromatic proton at the 4-position of the thiophene ring in an HT dyad resonates at a different chemical shift than the protons in HH or TT dyads.

In a standard ¹H NMR spectrum of highly regioregular HT-P3DT in a solvent like chloroform-d, the aromatic proton signal typically appears as a singlet around 6.98 ppm. The protons of the methylene (B1212753) group attached to the thiophene ring (α-CH₂) generally resonate near 2.80 ppm. The other protons of the decyl side chain are found in the upfield region of the spectrum. The presence of minor peaks in the aromatic region can be used to determine the percentage of non-HT linkages.

The table below outlines the characteristic ¹H NMR chemical shifts for regioregular P3DT.

ProtonChemical Shift (ppm) in CDCl₃
Aromatic H (4-position)~6.98
α-Methylene H (-CH₂-)~2.80
Other Side Chain Protons~0.88 - 1.70

Note: Chemical shifts may vary slightly depending on the solvent and the concentration of the sample.

Theoretical and Computational Modeling of Poly 3 Decylthiophene

Density Functional Theory (DFT) for Electronic Structure and Molecular Conformations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of P3DT, DFT calculations are instrumental in understanding the polymer's fundamental electronic properties and how they are influenced by its molecular conformation.

DFT studies on oligomers of polythiophenes, which serve as models for the polymer, have shown that the electronic and structural properties are highly dependent on the length of the alkyl side chains. beilstein-journals.org For instance, DFT calculations have been employed to study the impact of substituents on the electronic properties of oligo- and polythiophenes. beilstein-journals.org These calculations reveal how modifications to the chemical structure, such as the introduction of different side chains, can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for charge transport. uplb.edu.ph

In gas-phase DFT calculations, isolated oligomers of poly(3-alkylthiophene)s often exhibit a distorted molecular conformation of the thiophene (B33073) rings, with average dihedral angles around 35°. acs.org However, this does not reflect the flatter, more planar conformations observed experimentally in condensed phases like crystalline films. acs.org To better mimic experimental conditions, constrained geometry optimizations are often performed to enforce a planar backbone structure. acs.org DFT calculations have been crucial in demonstrating the structural reorganization from an aromatic to a quinoid-like form upon doping, a key process for enhancing conductivity. acs.org This change is associated with the formation of polarons, which are charge carriers localized over approximately four thiophene units. acs.org

Furthermore, periodic DFT studies on doped polythiophene have provided insights into how dopant concentration affects the electronic and structural properties of the polymer. scielo.brscielo.br Time-dependent DFT (TD-DFT) is another valuable tool that extends the capability of DFT to study excited-state properties, providing information on electronic transitions and absorption spectra. uplb.edu.phchemrxiv.org

Molecular Dynamics (MD) Simulations for Chain Conformation and Dynamics

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. For P3DT, MD simulations provide a dynamic picture of how the polymer chains fold, interact, and move over time, which is critical for understanding its macroscopic properties.

Coarse-Grained Molecular Dynamics (CG-MD)

To overcome the time and length scale limitations of all-atom MD simulations, coarse-grained molecular dynamics (CG-MD) models are often employed. uiuc.edu In CG-MD, groups of atoms are represented as single "beads," reducing the number of degrees of freedom and allowing for simulations of larger systems over longer timescales. uiuc.eduresearchgate.net

The development of accurate force fields for CG-MD simulations is crucial and is often validated by comparing simulation results with experimental data from techniques like neutron and X-ray scattering. nih.gov These validated models can then be used to predict how changes in molecular structure will affect the polymer's conformation and, ultimately, its performance in electronic devices. acs.orgosti.gov

Marcus Theory for Charge Mobility

Marcus theory provides a framework for understanding the rates of electron transfer reactions, which is the fundamental process of charge transport in materials like P3DT. taylorandfrancis.com The theory relates the rate of charge transfer to two key parameters: the electronic coupling between the initial and final states (related to the overlap of molecular orbitals) and the reorganization energy. shuaigroup.net The reorganization energy is the energy required to distort the molecular geometry from the equilibrium structure of the neutral state to that of the charged state. nih.gov

In the context of P3DT, Marcus theory is used to model charge hopping between localized states on the polymer chains. shuaigroup.net The theory predicts that a smaller reorganization energy facilitates faster charge transfer and, consequently, higher charge mobility. nih.gov Computational chemistry methods are used to calculate the reorganization energy and electronic coupling for P3DT, providing insights into its intrinsic charge transport properties. taylorandfrancis.com

Studies have shown that for bimolecular electron transfer from P3DT radical anions to acceptor molecules, the rate constants initially increase with the driving force, plateau, and then decrease, exhibiting a "Marcus inverted region". acs.org This behavior is a consequence of the delocalized nature of the electronic states in the conjugated polymer. acs.org The application of Marcus theory is a powerful tool for the rational design of new organic semiconductors with improved charge transport characteristics. shuaigroup.net

Nonequilibrium Green's Function Approach for Device Simulation

The Nonequilibrium Green's Function (NEGF) formalism is a sophisticated theoretical framework used to simulate quantum transport in nanoscale electronic devices. researchgate.nettuwien.ac.at It allows for the calculation of current-voltage characteristics and other transport properties by considering the quantum mechanical nature of electrons and the effects of open boundaries (i.e., connections to external electrodes). tuwien.ac.at

While direct applications of NEGF to complex P3DT-based devices are computationally demanding, the methodology provides a rigorous way to understand charge transport at the quantum level. aps.orgaps.org The NEGF approach can, in principle, model the entire device, including the polymer, the electrodes, and the interfaces between them. researchgate.net

Recent advancements have focused on developing more efficient NEGF methods, such as the random NEGF (rNEGF) method, to tackle large-scale simulations. aps.org Furthermore, machine learning techniques are being integrated with NEGF to accelerate device simulations, creating hybrid approaches like ML-NEGF. deepnano.org These developments hold promise for the future of simulating and optimizing P3DT-based electronic devices with greater accuracy and speed.

Data Tables

Table 1: Persistence Length of Poly(3-decylthiophene) from CG-MD and SANS

ComponentPersistence Length (nm)Method
Conjugated Backbone1.05 ± 0.1CG-MD & SANS acs.orgornl.gov
Entire Chain2.10 ± 0.2CG-MD & SANS acs.org

Table 2: Key Parameters in Marcus Theory for Charge Transport

ParameterDescriptionImpact on Charge Mobility
Electronic Coupling (V)A measure of the electronic interaction between adjacent molecules or polymer segments.Higher V generally leads to higher mobility. shuaigroup.net
Reorganization Energy (λ)The energy required to relax the molecular structure upon charge transfer.Lower λ leads to higher mobility. nih.gov

Stability and Degradation Mechanisms of Poly 3 Decylthiophene

Thermal Stability and Degradation Pathways

Poly(3-decylthiophene) (P3DT) generally exhibits high thermal stability. researchgate.net Thermogravimetric analysis (TGA) is a key technique used to evaluate this property by measuring weight loss as a function of temperature.

Studies have shown that P3DT is thermally stable up to several hundred degrees Celsius. One TGA study revealed that P3DT shows only a 10% weight loss at approximately 300°C. researchgate.net A significant weight loss commences above 400°C, with complete decomposition occurring over 500°C. researchgate.net Another study reported that the decomposition temperature for a series of poly(3-alkylthiophene)s, including P3DT, was around 500°C. A similar polymer, poly(3-hexylthiophene) (P3HT), begins to thermally degrade at 420°C. researchgate.net The thermal stability of polythiophenes can be influenced by their molecular weight and regioregularity, with decomposition temperatures for P3HT ranging from 425–441°C. acs.org

The degradation pathway at elevated temperatures involves the breakdown of the polymer backbone and side chains. The hazardous decomposition products are primarily carbon oxides and sulfur oxides. aksci.com

Table 1: Thermal Stability Data for Poly(3-alkylthiophene)s from TGA

Polymer Onset of Significant Weight Loss (°C) Conditions Reference
Poly(this compound) > 400 - researchgate.net
Poly(this compound) ~500 - researchgate.net
Poly(3-hexylthiophene) 420 - researchgate.net

Chemical Stability and Environmental Factors

The chemical stability of Poly(this compound) is influenced by various environmental factors, including exposure to solvents, humidity, and oxygen. tutorchase.comfiveable.meproplate.com P3DT is noted for its solubility in many common organic solvents, a property that facilitates its processing for various applications. However, this solubility also implies that its stability can be compromised by certain chemical environments.

Exposure to organic solvent vapors, such as chloroform (B151607), can cause swelling of the polymer chains. scielo.br This swelling can alter the material's physical and electrical properties. The stability of poly(3-alkylthiophene)s is also affected by the length of the alkyl side group, with stability generally increasing as the side-group length decreases. researchgate.net

Environmental factors like humidity can also play a role. For instance, increasing humidity levels can induce a de-doping reaction in poly(3-octylthiophene), leading to a decay in electrical conductivity. researchgate.net Oxygen is another critical factor; in an ambient atmosphere, p-type doped P3DT is stable, whereas n-type doping disappears within hours as electrons react with molecular oxygen. researchgate.net

Table 2: Factors Affecting Chemical Stability of Poly(3-alkylthiophene)s

Factor Effect on P3ATs Reference
Organic Solvents Swelling of polymer chains scielo.br
Alkyl Side-Group Length Stability increases with shorter chains researchgate.net
Humidity Can induce de-doping and decrease conductivity researchgate.net

Photo-Degradation and Photostability

Poly(3-alkylthiophene)s, including P3DT, are susceptible to photo-degradation, particularly in the presence of oxygen. acs.org This process involves changes in the polymer's chemical structure and, consequently, its optical and electronic properties upon exposure to light, especially UV radiation. tutorchase.comnih.gov

The primary mechanism of photo-degradation is photo-oxidation. cdnsciencepub.com This process can lead to chain scission, where the polymer backbone is broken, and cross-linking, where different polymer chains become linked. nih.govcdnsciencepub.com These reactions result in a reduction of the polymer's molecular weight and a deterioration of its mechanical properties. nih.gov A key reaction in the photo-degradation of polythiophenes is the 1,4-Diels-Alder addition of singlet oxygen to the thiophene (B33073) rings, which disrupts the π-conjugation along the polymer backbone. cdnsciencepub.com This disruption leads to a "photobleaching" effect, observed as a blue shift in the UV-Vis absorption spectrum and a decrease in the optical density. cdnsciencepub.com

Studies on poly(3-dodecylthiophene) have shown that upon photoirradiation in air, the electroluminescence from devices rapidly diminishes. researchgate.net This suggests the photoinduced creation of defects that act as luminescence quenchers. researchgate.net The photo-degradation process can be monitored by observing changes in the UV-Vis absorption spectrum. researchgate.netmdpi.comdiva-portal.org A decrease in absorbance, particularly in the visible region, is indicative of the degradation of the conjugated system. frontiersin.orgnih.gov In the absence of oxygen, photobleaching, cross-linking, and chain scission are significantly reduced. cdnsciencepub.com

Stability under Doping and De-doping Conditions

The stability of Poly(this compound) in its conductive, or "doped," state is crucial for its performance in electronic devices. The process of doping introduces charge carriers into the polymer, significantly increasing its electrical conductivity. However, this doped state can be unstable under certain conditions.

Thermal treatment can cause doped P3DT to "undope," leading to a rapid degradation of conductivity at elevated temperatures. For instance, thin solid films of doped poly(this compound) experience rapid conductivity loss at 110 °C due to thermal undoping. researchgate.net The rate of this thermal undoping is influenced by the mobility of the side chains. researchgate.net

The stability of the doped state is also highly dependent on the nature of the dopant (counterion) used. researchgate.net Some dopants create a more stable doped state than others. For example, FeCl₃ has been found to be a more stable dopant for poly(3-octylthiophene) compared to I₂, PF₆⁻, and organic acid anions, which exhibit much higher rates of conductivity decay. researchgate.net

The process of de-doping, or the removal of dopants, can be induced by heat or exposure to certain chemical environments. researchgate.netresearchgate.net For instance, the conductivity of iodine-doped poly(3-dodecylthiophene) is significantly affected by the thermal de-doping temperature. researchgate.net At temperatures below 200°C, the conductivity can be partially recovered upon re-doping, but at 200°C or higher, the material may completely lose its conductivity. researchgate.net Repeated doping and de-doping cycles, especially when accompanied by heating, can lead to structural distortions and chemical transformations, such as oxidation, which permanently increase the material's resistivity. researchgate.net However, studies have also shown that the fundamental P3DT skeleton demonstrates good chemical and thermal stability during these processes. researchgate.net In a nitrogen atmosphere, p-type doped P3DT films have shown stable conductivity for over 76 days. researchgate.net

Table 3: Chemical Compounds Mentioned

Compound Name Abbreviation
This compound -
Poly(this compound) P3DT
Poly(3-hexylthiophene) P3HT
Poly(3-dodecylthiophene) P3DDT
Poly(3-octylthiophene) P3OT
Poly(3-alkylthiophene)s P3ATs
Carbon oxides -
Sulfur oxides -
Chloroform CHCl₃
Oxygen O₂
Iron(III) chloride FeCl₃
Iodine I₂

Advanced Applications and Device Integration of Poly 3 Decylthiophene

Organic Photovoltaic Cells (OPVs) and Polymer Solar Cells

P3DT is a promising donor material for organic photovoltaic (OPV) and polymer solar cells. scientificlabs.co.ukexpresspolymlett.com Its utility in these applications stems from its ability to absorb light and generate excitons, which are then dissociated at a donor-acceptor interface to produce a photocurrent.

The bulk heterojunction (BHJ) architecture is a key design for efficient organic solar cells, creating a large interfacial area between the electron donor and acceptor materials for effective charge separation. semi.ac.cn In this context, P3DT and its derivatives, like poly(3-dodecylthiophene) (P3DDT), are blended with electron acceptor materials. spiedigitallibrary.orgcapes.gov.br

A common approach involves blending poly(3-alkylthiophene)s with fullerene derivatives, such as pkusz.edu.cnpkusz.edu.cn-phenyl-C61-butyric acid methyl ester (PCBM). capes.gov.br For instance, a solar cell fabricated with a blend of Poly-(dithieno[3,2-b:2′,3′-d]thiophene)-3-decylthiophene (P1) and PCBM demonstrated good charge photogeneration, with incident photon-to-current efficiency spectra reaching 40%. capes.gov.br The open-circuit voltage in these devices can attain high values, often greater than or equal to 0.8 V. capes.gov.br However, the performance, particularly the fill factor, can be limited by charge transport properties, suggesting that the hole mobility of the polymer is a critical factor. capes.gov.br

In another study, ternary blend organic solar cells were fabricated using poly(3-hexylthiophene) (P3HT), poly(3-dodecylthiophene) (P3DDT), and pkusz.edu.cnpkusz.edu.cn-phenyl C71 butyric acid methyl ester (PC71BM). spiedigitallibrary.org The inclusion of P3DDT as an additive was investigated to improve the power conversion efficiency (PCE) of the solar cells. spiedigitallibrary.org

Furthermore, nanocomposites of P3DT with inorganic materials have been explored. A study on a nanocomposite of P3DT and nitrogen-doped titanium dioxide (N/TiO2) showed that the composite material possessed a lower bandgap (0.97 eV) compared to its individual components, indicating its potential as a p-n semiconductor photoelectric material. expresspolymlett.com Solar cells prepared with this P3DT/N/TiO2 nanocomposite exhibited enhanced performance compared to those sensitized with P3DT alone. expresspolymlett.com

Table 1: Performance of P3DT-based Organic Solar Cells

Donor Material Acceptor Material Device Structure Key Performance Metric Reference
Poly-(dithieno[3,2-b:2′,3′-d]thiophene)-3-decylthiophene) (P1) pkusz.edu.cnpkusz.edu.cn-phenyl-C61-butyric acid methyl ester (PCBM) Bulk Heterojunction Incident Photon-to-Current Efficiency: 40% capes.gov.br
Poly-(dithieno[3,2-b:2′,3′-d]thiophene)-3-decylthiophene) (P1) pkusz.edu.cnpkusz.edu.cn-phenyl-C61-butyric acid methyl ester (PCBM) Bulk Heterojunction Open Circuit Voltage (Voc) ≥ 0.8 V capes.gov.br

Organic Field-Effect Transistors (OFETs)

Poly(3-decylthiophene) and its longer-chain analogue, poly(3-dodecylthiophene) (P3DDT), are utilized as the active semiconductor layer in organic field-effect transistors (OFETs). scientificlabs.co.uksigmaaldrich.comscientificlabs.com The performance of these devices is highly dependent on the regioregularity of the polymer, which influences its molecular packing, crystallinity, and ultimately, its charge carrier mobility. ntu.edu.tw

Research has compared poly[(3-alkylthio)thiophene]s (P3ATTs), which have sulfur atoms in the side chains, with traditional poly(3-alkylthiophene)s (P3ATs) like P3DT. ntu.edu.tw While P3DT with linear alkyl side chains did not achieve the highest OFET mobilities, this was attributed to lower regioregularity. ntu.edu.tw Despite this, P3ATs exhibit a strong tendency for aggregation and compact molecular packing. ntu.edu.tw

In another approach, high-performance thin-film transistors (TFTs) have been fabricated using a composite of regioregular poly(3-dodecylthiophene) (rr-P3DDT) and large-diameter semiconducting single-walled carbon nanotubes (sc-SWCNTs). rsc.org This combination has yielded impressive results, with effective mobilities of approximately 34 cm²/V·s and on-off ratios of around 10⁷ achieved through simple solution-based deposition methods like dip-coating and drop-casting. rsc.org Even when printed, these devices showed excellent electrical properties, with mobilities up to 6.6 cm²/V·s and on-off ratios up to 10⁵. rsc.org

The mechanical properties of the semiconducting layer are also crucial for flexible electronics. Studies on nanocomposite films of poly(3-hexylthiophene) (P3HT) and electrochemically exfoliated graphene (EEG) have shown that such composites can enhance both device performance and mechanical robustness. mdpi.com The P3HT/EEG nanocomposite film exhibited a higher modulus (3.29 GPa) compared to pristine P3HT (1.38 GPa) while maintaining good flexibility. mdpi.com This suggests that similar strategies could be applied to P3DT-based devices to improve their mechanical durability.

Table 2: Performance of P3DT and Related Polymer-based OFETs

Semiconductor Material Deposition Method Field-Effect Mobility (cm²/V·s) On/Off Ratio Reference
rr-P3DDT-sorted sc-SWCNTs Dip-coating/Drop-casting ~34 ~10⁷ rsc.org
rr-P3DDT-sorted sc-SWCNTs Inkjet Printing up to 6.6 up to 10⁵ rsc.org
P3HT/EEG Nanocomposite Solution Floating 0.0391 ~10⁴ mdpi.com

Organic Light-Emitting Diodes (OLEDs)

Poly(this compound) is a candidate material for use in organic light-emitting diodes (OLEDs). scientificlabs.co.uksigmaaldrich.comscielo.br In these devices, an electrical current is passed through a thin film of an organic material, which then emits light. The properties of the emitted light, such as its color, depend on the electronic structure of the polymer.

Regioregular head-to-tail (HT) coupled poly(this compound) is an electroluminescent polymer that emits red light with good color purity. pkusz.edu.cn It exhibits a well-defined vibronic structure in its absorption spectrum. pkusz.edu.cn However, its quantum efficiency in the solid state has been reported to be relatively low. pkusz.edu.cn The regioregularity of the polymer plays a crucial role in its luminescence properties, as irregularities can lead to increased twisting of the thiophene (B33073) units, which disrupts conjugation and affects the electronic properties. pkusz.edu.cn

While undoped polythiophenes can be luminescent, doped polythiophenes generally are not. pkusz.edu.cn However, partially doped polythiophenes have found use in light-emitting electrochemical cells (LECs). pkusz.edu.cn

Sensors (e.g., Chemical and Optical Sensors)

The electrical and optical properties of poly(this compound) make it a suitable material for various sensing applications. scientificlabs.co.uksigmaaldrich.com Its conductivity can be modulated by exposure to certain chemical species, forming the basis for chemical sensors.

One study demonstrated the use of P3DT as the active layer in a sensor for the electrical detection of chloroform (B151607) (CHCl₃). scielo.brscielo.br The sensor was fabricated on an interdigitated electrode, and the current was measured over time upon exposure to a saturated chloroform atmosphere. scielo.brscielo.br The response of the sensor involved an initial increase in current, attributed to the release of trapped charges, followed by a decrease in current as the measurement was repeated, which was caused by the swelling of the polymer chains. scielo.br

Another example is a Fabry-Perot-based optical chemical sensor that utilizes poly(3-dodecylthiophene) (P3DDT). spiedigitallibrary.orgutexas.edu This sensor works based on the changes in the optical properties (absorbance and transmittance) of the P3DDT film when its oxidation state is altered by an analyte, such as iodine vapor. spiedigitallibrary.orgutexas.edu The Fabry-Perot microcavity structure enhances the sensor's performance by amplifying the change in transmitted optical intensity, which showed a reversible change of up to 60%. spiedigitallibrary.orgutexas.edu

Table 3: P3DT-based Sensor Performance

Sensor Type Analyte Key Finding Reference
Electrical Sensor Chloroform (CHCl₃) Current changes upon exposure due to charge release and polymer swelling. scielo.br scielo.br

Rechargeable Battery Electrodes

Poly(this compound) is explored as a material for rechargeable battery electrodes. scientificlabs.co.uksigmaaldrich.comchemicalbook.com Its conductive nature and electrochemical activity are key properties for this application.

In one innovative approach, P3DT was used to coat LiCoO₂ particles, a common cathode material in lithium-ion batteries. researchgate.netresearchgate.net This LiCoO₂@P3DT material exhibited a highly reversible charge-discharge behavior, with a first-cycle discharge capacity of 153 mAh/g at 30°C. researchgate.net A significant feature of this material is its temperature-sensitive behavior. The P3DT coating acts as a positive temperature coefficient (PTC) material, where its electrical resistance increases sharply at elevated temperatures (around 80-110°C). researchgate.netchinesechemsoc.org This property can provide a self-activating thermal shutdown mechanism, enhancing the safety of lithium-ion batteries by preventing thermal runaway. researchgate.netresearchgate.net

Table 4: Electrochemical Performance of P3DT-based Cathode Material

Material Condition Discharge Capacity (1st cycle) Key Feature Reference
LiCoO₂@P3DT 30°C 153 mAh/g Temperature-sensitive thermal shutdown researchgate.netresearchgate.net

Electrochromic Devices

The ability of poly(this compound) to change its optical properties upon electrochemical doping and de-doping makes it a suitable candidate for electrochromic devices. scientificlabs.co.uksigmaaldrich.comchemicalbook.com These devices can change their color or transparency in response to an applied voltage.

Spectroelectrochemical studies of poly(3-methylthiophene), a related polymer, have provided insights into the changes that occur during oxidation, which are relevant to the electrochromic behavior of polythiophenes in general. acs.org The changes in the absorption spectrum upon doping are responsible for the electrochromic effect.

Non-linear Optical Materialsresearchgate.netsigmaaldrich.comsigmaaldrich.com

Poly(this compound) (P3DT) has garnered significant interest as a non-linear optical (NLO) material due to its large third-order optical susceptibility, excellent processability, and chemical stability. mpg.deunamur.bescielo.br These properties make it a promising candidate for a variety of applications in photonics, including optical limiting, all-optical switching, and frequency conversion. unamur.becapes.gov.brucf.edu The NLO response in conjugated polymers like P3DT originates from the delocalized π-electron system along the polymer backbone. aip.org

The third-order nonlinear optical properties of poly(3-alkylthiophenes), including P3DT, are often characterized by the third-order susceptibility, χ⁽³⁾. This parameter quantifies the material's nonlinear response to an applied optical field. Various techniques, such as third-harmonic generation (THG), degenerate four-wave mixing (DFWM), and Z-scan, are employed to measure these properties. mpg.denih.govtsukuba.ac.jp

Research has shown that the magnitude of the NLO response can be influenced by factors such as the regioregularity of the polymer, molecular weight, and the surrounding environment (e.g., solution versus thin film). rsc.orgoptica.org For instance, an enhancement of the NLO response has been observed when transitioning from a solution to a solid-state film, which is attributed to a more ordered structure and increased interchain interactions that lead to greater π-electron delocalization. optica.org

A four-level model has been successfully used to describe the dispersion of the third-order nonlinear susceptibility of poly(3-alkylthiophenes). aip.org This model involves a one-photon allowed excited state and two one-photon-forbidden, two-photon-allowed excited states. aip.org The nonlinear refractive index (n₂) and two-photon absorption are key parameters in understanding the NLO behavior. aip.org

The ultrafast nature of the NLO response in these materials is another critical feature for high-speed applications. rsc.org Studies using femtosecond time-resolved techniques have revealed decay components on the order of femtoseconds to picoseconds, attributed to the dynamics of excitons. rsc.orgaip.org

Detailed Research Findings

Several studies have quantified the nonlinear optical parameters of poly(3-alkylthiophenes), providing valuable data for the design of NLO devices.

Torruellas et al. investigated the third-order dispersion, χ⁽³⁾(3ω), in poly(this compound) and their experimental data was later fitted using a four-band nonlinear-Lorentz model. This model accurately reproduced the experimental data with a maximum error of 4.2%.

The Z-scan technique is a widely used method to determine both the nonlinear refractive index and the nonlinear absorption coefficient. For a related polymer, poly(3-dodecylthiophene), the imaginary part of the third-order susceptibility, Im(χ⁽³⁾), was measured to be approximately –1.5 × 10⁻⁷ esu at 532 nm using nanosecond laser pulses. mpg.de In another study on poly(3-dodecylthiophene), the χ⁽³⁾ values were found to be 3 × 10⁻¹⁰ and 5 × 10⁻¹⁰ esu at 602 nm for chemically and electrochemically prepared samples, respectively, with a subpicosecond response time. rsc.org

The nonlinear refractive index (n₂) of poly(3-hexylthiophene) was determined to be -6 × 10⁻⁹ esu at 620 nm, with decay time constants of 320 fs and 3.0 ps. aip.org This negative value for n₂ is consistent with the four-level model for poly(3-alkylthiophenes). aip.org

The table below summarizes key nonlinear optical parameters for poly(3-alkylthiophenes) from various research findings.

PolymerTechniqueWavelength (nm)ParameterValueReference
Poly(this compound)THGN/Aχ⁽³⁾(3ω)Modeled with four-level system
Poly(3-dodecylthiophene)Z-scan532Im(χ⁽³⁾)≈ –1.5 × 10⁻⁷ esu mpg.de
Poly(3-dodecylthiophene)DFWM602χ⁽³⁾3 × 10⁻¹⁰ esu (chemical prep.) rsc.org
Poly(3-dodecylthiophene)DFWM602χ⁽³⁾5 × 10⁻¹⁰ esu (electrochemical prep.) rsc.org
Poly(3-hexylthiophene)Interferometry620n₂-6 × 10⁻⁹ esu aip.org

Q & A

Q. What are the established synthesis methods for poly(3-decylthiophene) in academic research?

Poly(this compound) is typically synthesized via electropolymerization in ionic liquid solvents such as 1-butyl-3-methylimidazolium tetrafluoroborate. This method allows for controlled film deposition at room temperature under constant current density. The resulting polymer exhibits inherent conductivity and thermal stability, with morphology influenced by the anode material (e.g., platinum vs. stainless steel) . Key characterization steps include Fourier-transform infrared spectroscopy (FTIR) to confirm polymerization and scanning electron microscopy (SEM) to analyze surface structure .

Q. Which spectroscopic techniques are most effective for characterizing poly(this compound) structure?

  • FTIR : Identifies functional groups and confirms successful polymerization by tracking thiophene ring vibrations (e.g., C=C stretching at ~1500 cm⁻¹) .
  • UV-Vis spectroscopy : Measures π-π* transitions to assess conjugation length and electronic properties.
  • Thermogravimetric analysis (TGA) : Evaluates thermal stability, with poly(this compound) showing minimal mass loss below 200°C .
  • SEM : Reveals surface morphology, such as granular or fibrous structures dependent on electropolymerization conditions .

Q. How does solvent choice influence the electropolymerization efficiency of this compound?

Ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate enhance solubility of this compound monomers and stabilize radical intermediates during polymerization. This reduces side reactions and improves film uniformity. Non-polar solvents may hinder monomer diffusion, leading to incomplete polymerization or irregular film morphology .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported conductivity values of poly(this compound) across studies?

Discrepancies often arise from variations in doping levels , film thickness , or structural defects . To address this:

  • Standardize synthesis conditions (e.g., current density, solvent purity).
  • Use four-point probe measurements to minimize contact resistance artifacts.
  • Compare doping methods (e.g., chemical vs. electrochemical) and post-treatment steps (e.g., annealing) .
  • Cross-validate with Raman spectroscopy to assess crystallinity and defect density .

Q. What experimental parameters significantly affect the morphological properties of electropolymerized poly(this compound) films?

  • Anode material : Platinum electrodes yield smoother films than stainless steel due to lower oxidative side reactions.
  • Current density : Higher densities (e.g., 1.0 mA/cm²) accelerate polymerization but may introduce structural heterogeneity.
  • Monomer concentration : Optimal ranges (e.g., 0.1–0.3 M) balance film growth rate and solubility limits.
  • Temperature : Room-temperature processes favor reproducibility, while elevated temperatures may reduce solvent viscosity and improve film adhesion .

Q. What strategies are recommended for designing comparative studies between this compound and other thiophene derivatives?

  • Systematic substitution : Compare this compound with derivatives varying alkyl chain length (e.g., 3-hexylthiophene) to isolate steric/electronic effects.
  • Controlled polymerization : Use identical electropolymerization conditions (solvent, current density) for all derivatives.
  • Multimodal characterization : Combine conductivity measurements, SEM, and X-ray diffraction (XRD) to correlate structure-property relationships.
  • Literature gap analysis : Prioritize derivatives with limited existing data, such as those with branched or functionalized side chains .

Methodological Guidance for Literature Review

Q. How can researchers optimize keyword searches for this compound-related literature?

  • Use CAS Registry Numbers (e.g., 108-43-0 for 3-chlorophenol analogs) instead of IUPAC names to avoid nomenclature inconsistencies.
  • Combine terms like "electropolymerization," "conductive polymers," and "thiophene derivatives" in databases like SciFinder or Web of Science.
  • Filter results by synthesis methods (e.g., "ionic liquid solvent") or characterization techniques (e.g., "FTIR") .

Q. What criteria should guide the selection of research gaps in this compound studies?

  • Replicability : Identify studies with insufficient experimental detail (e.g., missing current density values).
  • Contradictions : Target unresolved debates, such as the role of alkyl chain length on charge transport.
  • Emerging applications : Explore understudied areas like bioelectronics or flexible sensors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.